Product packaging for 5-Methyl-3-heptanol(Cat. No.:CAS No. 18720-65-5)

5-Methyl-3-heptanol

Cat. No.: B097940
CAS No.: 18720-65-5
M. Wt: 130.23 g/mol
InChI Key: SECKOSOTZOBWEI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Interest in Branched-Chain Alcohols

The scientific study of alcohols has a long history, with initial research heavily concentrated on simple, straight-chain alcohols like ethanol (B145695) and methanol, primarily due to their prevalence and industrial significance. researchgate.net Early systematic investigations, dating back to the 19th century, established fundamental principles regarding the relationship between carbon chain length and physical properties in straight-chain monohydroxy alcohols. researchgate.net

Interest in more complex structures, such as branched-chain alcohols, evolved as the field of organic chemistry matured and the demand for molecules with specific properties grew. Unlike their straight-chain counterparts, branched-chain alcohols exhibit distinct physical and chemical characteristics, including differences in boiling points, viscosity, and solvent properties, which are dictated by their molecular architecture. The branching reduces the effectiveness of van der Waals forces, generally leading to lower boiling points compared to straight-chain isomers.

Research into branched-chain alcohols has been significantly propelled by discoveries in natural products and the need for advanced biofuels. researchgate.net Many organisms, from microbes to insects, produce branched-chain alcohols as metabolic byproducts or signaling molecules. nih.govresearchgate.net For instance, the degradation of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine in certain bacteria can lead to the formation of branched-chain alcohols. nih.govwikipedia.orgnih.gov This metabolic link has become a cornerstone of modern biotechnological research, with scientists engineering microorganisms to produce specific branched-chain higher alcohols, such as isobutanol and 3-methyl-1-butanol, as next-generation fuels with higher energy density and lower hygroscopicity than ethanol. researchgate.netnih.gov 5-Methyl-3-heptanol fits within this modern context as an eight-carbon alcohol, a size relevant to "gasoline-range" biofuels, making its synthesis and conversion pathways a subject of catalytic research. nih.gov

Stereochemical Considerations and Isomeric Forms of this compound

A critical aspect of this compound that defines its role in advanced research is its stereochemistry. The molecule possesses two chiral centers at carbon positions 3 and 5. guidechem.com The presence of two stereocenters means that this compound can exist as four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). These stereoisomers exist as two pairs of enantiomers (RR/SS and RS/SR) and two pairs of diastereomers (e.g., RR/RS and SS/SR).

The biological and chemical significance of this stereoisomerism is profound, particularly in the field of chemical ecology. Specific stereoisomers of related branched-chain alcohols, such as 4-methyl-3-heptanol (B77350), have been identified as key components of the aggregation pheromones of various bark beetle species of the genus Scolytus. researchgate.netpsu.eduresearchgate.net For instance, different species respond specifically to different stereoisomers, a mechanism that helps prevent interspecies competition for resources. researchgate.net While 4-methyl-3-heptanol is more extensively documented as a pheromone, the principle of stereospecificity highlights the importance of controlling the absolute configuration during the synthesis of such molecules for research or practical applications in pest management. The synthesis of specific stereoisomers of this compound and its ketone precursor, 5-methyl-3-heptanone, is an active area of research, often employing chiral auxiliaries or enzymatic resolutions to achieve high optical purity. brainly.com

Table 1: General Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-methylheptan-3-ol nih.gov
Molecular Formula C₈H₁₈O nih.gov
Molecular Weight 130.23 g/mol nih.gov
CAS Number 18720-65-5 nih.govnist.gov
Boiling Point ~172 °C @ 760 mmHg researchgate.net
Density ~0.819 g/cm³ quora.com
Chiral Centers C3, C5 guidechem.com

Table 2: Stereoisomers of this compound

StereoisomerConfigurationType
Isomer 1 (3R, 5R)-5-methylheptan-3-olEnantiomer of (3S, 5S)
Isomer 2 (3S, 5S)-5-methylheptan-3-olEnantiomer of (3R, 5R)
Isomer 3 (3R, 5S)-5-methylheptan-3-olEnantiomer of (3S, 5R)
Isomer 4 (3S, 5R)-5-methylheptan-3-olEnantiomer of (3R, 5S)

Current Research Landscape and Emerging Trends in this compound Studies

Contemporary research on this compound is primarily concentrated in two distinct but significant areas: catalysis for biofuel production and physical chemistry studies of hydrogen-bonded liquids.

In the realm of renewable energy, this compound is investigated as a key intermediate in the hydrodeoxygenation of biomass-derived ketones to produce valuable C8 alkenes and alkanes. One-step catalytic processes are being developed to convert its precursor, 5-methyl-3-heptanone, into this compound, which is then immediately dehydrated and, if desired, further hydrogenated. This process transforms a biomass-derived oxygenate into hydrocarbon fuel components, representing a critical step in upgrading biofuels to be compatible with existing infrastructure.

A second major research trend involves the use of this compound as a model compound in physical chemistry to study the dynamics of hydrogen-bonded liquids. jcdyre.dk Through techniques like dielectric spectroscopy and rheology, scientists examine the formation of supramolecular structures, such as hydrogen-bonded rings and chains, and their transitions as a function of temperature and pressure. jcdyre.dk this compound is considered an interesting "intermediate" case, exhibiting relaxation behaviors between alcohols that form extensive chain-like networks and those that favor smaller, ring-like structures. jcdyre.dk These fundamental studies provide deeper insights into the properties of complex liquids, including water and other alcohols, which are crucial across many scientific and industrial fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B097940 5-Methyl-3-heptanol CAS No. 18720-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylheptan-3-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECKOSOTZOBWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871286
Record name 5-Methyl-3-heptanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18720-65-5
Record name 5-Methyl-3-heptanol
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Record name 5-Methylheptan-3-ol
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Record name 5-Methyl-3-heptanol
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Record name 5-methylheptan-3-ol
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Advanced Synthetic Methodologies for 5 Methyl 3 Heptanol and Its Stereoisomers

Chemoenzymatic Synthesis Approaches for Stereoisomers of 5-Methyl-3-heptanol

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules with high stereochemical purity.

Lipase-catalyzed transesterification is a highly effective method for the kinetic resolution of racemic alcohols. nih.gov This biocatalytic approach offers high selectivity under mild reaction conditions. nih.gov In the context of synthesizing stereoisomers of similar structures like 4-methyl-3-heptanol (B77350), this technique has proven instrumental in separating diastereomeric pairs. researchgate.netnih.gov

A typical strategy involves the reduction of a chiral ketone, such as (S)- or (R)-5-methyl-3-heptanone, to yield a mixture of diastereomeric alcohols. For instance, the reduction of (S)-5-methyl-3-heptanone would produce a mixture of (3S,5S)- and (3R,5S)-5-methyl-3-heptanol. This diastereomeric mixture can then be resolved using stereospecific transesterification with a lipase. researchgate.netresearchgate.net Lipase AK, for example, has been used with vinyl acetate (B1210297) as an acyl donor to selectively acylate one of the diastereomers, allowing for the separation of the resulting ester from the unreacted alcohol. researchgate.netnih.gov This enzymatic resolution is a key step in obtaining all four possible stereoisomers in high purity. researchgate.net The efficiency of lipase-catalyzed transesterification depends on the enzyme's unique structure, which often requires a biphasic system to achieve high activity at the oil-water interface. nih.gov

Table 1: Research Findings on Lipase-Catalyzed Transesterification

FindingDescriptionSource(s)
Diastereomer Separation Diastereoisomeric pairs of methyl-heptanols can be effectively separated by selective enzymatic transesterification using lipase. researchgate.net
Enzyme Example Lipase AK from Pseudomonas fluorescens is effective in catalyzing the stereospecific transesterification with vinyl acetate. researchgate.netnih.gov
Industrial Relevance Lipase-catalyzed transesterification is a prevalent and effective alternative to chemical catalysis in industrial production due to its high selectivity and lower energy requirements. nih.gov
Reaction System The reaction often utilizes a biphasic system to accommodate the lipase's structure and improve reaction efficiency by increasing the interfacial area. nih.gov

A powerful chemoenzymatic strategy for producing chiral alcohols involves a two-enzyme cascade system utilizing an ene-reductase (ER) and an alcohol dehydrogenase (ADH). nih.gov This approach is particularly useful for the stereoselective reduction of α,β-unsaturated ketones. While not directly documented for this compound, this methodology can be applied to a suitable unsaturated precursor.

The process begins with the stereoselective reduction of a C=C double bond in an α,β-unsaturated ketone by an ene-reductase. Subsequently, the resulting saturated ketone is reduced to the corresponding alcohol by an alcohol dehydrogenase. nih.gov This sequential enzymatic reaction allows for the precise control of the stereochemistry at two adjacent chiral centers. The choice of ADH (either pro-(R) or pro-(S)) determines the final configuration of the alcohol center. nih.gov This dual-enzyme system, often with internal cofactor recycling, overcomes the poor specificity that ADHs can exhibit toward unsaturated ketones, enabling high stereocontrol. nih.govnih.gov

Table 2: Research Findings on Ene-Reductase and ADH Systems

FindingDescriptionSource(s)
Cascade System A dual-enzyme system of ene-reductase (ER) and alcohol dehydrogenase (ADH) allows for the stereoselective reduction of both C=C and C=O bonds. nih.gov
Stereocontrol This cascade approach enables control over the stereochemistry of each reduction step, leading to specific stereoisomers. nih.gov
Cofactor Recycling The process can be designed with internal cofactor (e.g., NAD(P)H) recycling for improved efficiency. nih.govnih.gov
Application This method is useful for synthesizing commercially valuable compounds like flavors, fragrances, and drug intermediates. nih.gov

Asymmetric Synthetic Routes to Chiral this compound

Asymmetric synthesis employs chiral catalysts or auxiliaries to guide the formation of a specific stereoisomer from an achiral or racemic starting material. uwindsor.cayork.ac.uk

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukwikipedia.org The Enders SAMP/RAMP hydrazone alkylation is a well-established method for the asymmetric α-alkylation of ketones. mit.eduwikipedia.org This method is central to the synthesis of chiral 5-methyl-3-heptanone, the direct precursor to this compound.

The synthesis begins with the formation of a hydrazone between a ketone (e.g., 3-pentanone) and a chiral auxiliary, either (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer, (R)-(+)-1-amino-2-methoxymethylpyrrolidine (RAMP). mit.eduwikipedia.org Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) forms a chiral azaenolate. This intermediate then reacts with an alkyl halide (e.g., an ethyl halide if starting from a methyl-ketone precursor) in a highly diastereoselective alkylation step. Finally, cleavage of the hydrazone, typically by ozonolysis, yields the chiral ketone with high enantiomeric excess. mit.eduwikipedia.org The resulting (R)- or (S)-5-methyl-3-heptanone can then be reduced to the corresponding alcohol stereoisomers. researchgate.netnih.govresearchgate.net

Asymmetric induction using chiral boronic esters is another powerful technique mentioned for the synthesis of related structures, which involves the stereoselective addition to aldehydes, allowing for the creation of chiral centers with high diastereoselectivity. researchgate.netresearchgate.net

Table 3: Research Findings on Chiral Auxiliaries

FindingDescriptionSource(s)
SAMP/RAMP Method The SAMP/RAMP hydrazone method allows for the highly enantioselective α-alkylation of ketones, providing access to chiral precursors of this compound. researchgate.netmit.eduwikipedia.org
Precursor Synthesis This method is key for preparing chiral (R)- and (S)-4-methyl-3-heptanone, an analogue of the target precursor. researchgate.netnih.gov
High Enantioselectivity The method typically achieves high enantiomeric excesses (ee). mit.edu
Auxiliary Recovery Chiral auxiliaries can often be recovered for reuse after the reaction. york.ac.ukwikipedia.org

The Sharpless asymmetric epoxidation is a renowned method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. wikipedia.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide as the oxidant. wikipedia.org

For the synthesis of a molecule like this compound, a suitable allylic alcohol precursor would undergo Sharpless epoxidation to create a chiral epoxide. The subsequent step involves the regioselective opening of this epoxide ring. For instance, reaction with an organometallic reagent like trimethylaluminum (B3029685) can introduce a methyl group at a specific position. researchgate.net This two-step sequence establishes two adjacent chiral centers with a defined stereochemistry, providing a versatile route to specific stereoisomers. researchgate.netresearchgate.netwikipedia.org

Table 4: Research Findings on Sharpless Epoxidation

FindingDescriptionSource(s)
Enantioselective Epoxidation The Sharpless epoxidation provides a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.org
Catalyst System The reaction is catalyzed by a titanium tetra(isopropoxide) and diethyl tartrate complex. wikipedia.org
Stereocenter Formation This method allows for the creation of chiral epoxides, which are versatile intermediates. wikipedia.org
Epoxide Opening Regioselective opening of the epoxide ring with nucleophiles allows for the introduction of various substituents and the formation of a second stereocenter. researchgate.net

Chirality transfer involves the conversion of an existing chiral center into a new one within the same molecule, often through sigmatropic rearrangements. These methods are valuable for creating complex stereostructures. For related pheromone syntheses, methods such as the ester enolate Claisen rearrangement and asymmetric nih.govwikipedia.org-Wittig rearrangement have been reported. researchgate.netresearchgate.net

In an ester enolate Claisen rearrangement, a chiral alcohol is converted into an ester with an allylic group. The enolate of this ester then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, transferring the chirality from the alcohol portion to a newly formed carbon-carbon bond, thus creating a new stereocenter with a predictable configuration. researchgate.net Similarly, the nih.govwikipedia.org-Wittig rearrangement of a chiral allylic ether can be used to establish a new stereocenter adjacent to a hydroxyl group. These methodologies provide elegant solutions for the stereocontrolled synthesis of complex acyclic molecules like this compound. researchgate.netresearchgate.net

Catalytic Transformations Involving this compound and its Precursors

The synthesis and subsequent conversion of this compound are critical steps in the production of valuable C8 hydrocarbons from biomass-derived precursors. Catalytic transformations provide efficient pathways for these processes, utilizing metal-supported catalysts to facilitate hydrogenation and dehydrogenation reactions under specific conditions.

Hydrogenation of 5-Methyl-3-heptanone to this compound

The catalytic hydrogenation of 5-methyl-3-heptanone is a key step in producing this compound. This reaction involves the addition of hydrogen across the carbonyl (C=O) group of the ketone. In bifunctional catalytic systems, this conversion is the initial, crucial step before subsequent dehydration. mdpi.com

Research into the hydrodeoxygenation of 5-methyl-3-heptanone has demonstrated that the hydrogenation to this compound occurs over metal sites on a supported catalyst. mdpi.com For instance, in a system using copper or platinum on an alumina (B75360) support, the ketone is first reduced to the corresponding alcohol. mdpi.com Studies have indicated that a 20% copper on alumina (20% Cu-Al₂O₃) catalyst is highly effective for the hydrogenation of the ketone's carbonyl bond, showing faster conversion rates for this specific step compared to a 1% platinum on alumina (1% Pt-Al₂O₃) catalyst at low space times. mdpi.com

The general transformation is as follows:

CH₃CH₂CH(CH₃)CH₂COCH₂CH₃ + H₂ --(Catalyst)--> CH₃CH₂CH(CH₃)CH₂CH(OH)CH₂CH₃

This hydrogenation step is integral to a one-step process aimed at converting C8 ketones into C8 alkenes and alkanes, where this compound is a key reactive intermediate. mdpi.com

Dehydrogenation of this compound to Unsaturated Hydrocarbons

Following its formation, this compound can undergo a dehydration reaction, which is a type of dehydrogenation, to yield unsaturated hydrocarbons. This elimination of a water molecule results in the formation of a mixture of C8 alkenes, primarily 5-methyl-2-heptene (B1638028) and 5-methyl-3-heptene. mdpi.comchegg.com

This process is typically facilitated by the acidic sites on the catalyst support, such as alumina (Al₂O₃). mdpi.com In a bifunctional catalyst system, the alcohol formed at the metal site is subsequently dehydrated on these acid sites. mdpi.com The reaction can be selectively tuned to favor the production of alkenes. For example, using a 20 wt% Cu-Al₂O₃ catalyst at 220 °C, a selectivity of approximately 82% for C8 alkenes was achieved. mdpi.com

The dehydration can also be followed by further hydrogenation of the resulting alkenes on the metal sites to produce the corresponding alkane, 3-methyl heptane. mdpi.com The choice of catalyst plays a significant role in the final product distribution. Platinum-based catalysts are more active for the hydrogenation of the C=C bond in the alkene, leading to a higher yield of the alkane, whereas copper catalysts are less active in this regard, favoring the preservation of the alkenes. mdpi.com Under certain conditions, platinum catalysts can also promote the dehydrogenation of the alcohol back to an unsaturated ketone. mdpi.com

Development and Characterization of Bifunctional Catalysis Systems

The efficient conversion of 5-methyl-3-heptanone to C8 alkenes and alkanes has been achieved through the development of bifunctional heterogeneous catalysts. mdpi.com These systems incorporate both metal sites for hydrogenation/dehydrogenation and acid sites for dehydration, allowing for a one-step catalytic process. mdpi.com

A notable study utilized catalysts consisting of a transition metal (copper or platinum) loaded onto an alumina (Al₂O₃) support via the incipient wetness impregnation method. mdpi.com The metal precursors used were Cu(NO₃)₂·3H₂O and Pt(NH₃)₄(NO₃)₂, respectively. mdpi.com

Characterization of these catalysts is essential to understanding their performance. Techniques used for characterization include:

X-Ray Diffraction (XRD): To identify the crystalline phases of the metal and support. mdpi.com

Brunauer–Emmett–Teller (BET) analysis: To determine the surface area of the catalyst. mdpi.com

Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal particles on the support. mdpi.com

Temperature Programmed Desorption (NH₃-TPD and CO₂-TPD): To quantify the acidity and basicity of the catalyst surface, which is crucial for the dehydration step. mdpi.com

The research demonstrated that these bifunctional catalysts could achieve high conversion of 5-methyl-3-heptanone under mild operating conditions (180 °C to 260 °C at atmospheric pressure). mdpi.com The product selectivity was highly dependent on the choice of metal and the reaction conditions, as detailed in the table below. mdpi.com

Table 1: Catalyst Performance in the Conversion of 5-Methyl-3-heptanone

CatalystReaction Temperature (°C)Key Product(s)SelectivityConversion
20 wt% Cu-Al₂O₃220C₈ Alkenes (5-methyl-2-heptene, 5-methyl-3-heptene)~82%-
1 wt% Pt-Al₂O₃180-260C₈ Alkane (3-methyl heptane)up to 97%99.9%

Spectroscopic and Computational Elucidation of Supramolecular Interactions of 5 Methyl 3 Heptanol

Investigations of Hydrogen Bonding Networks in 5-Methyl-3-heptanol

The primary intermolecular force governing the structure of liquid this compound is hydrogen bonding. The hydroxyl (-OH) group in each molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of extended supramolecular structures.

In this compound, the hydrogen-bonded structures are not static but exist in a dynamic equilibrium between ring-like and chain-like associations. The prevalence of one form over the other is highly dependent on temperature. This transition is often characterized by the Kirkwood correlation factor, gK, a parameter derived from dielectric measurements that provides information about the local ordering of dipoles.

At temperatures near ambient, the Kirkwood factor for this compound is approximately 0.6. jcdyre.dk A gK value less than unity is indicative of a predominance of ring-like supramolecular structures where the dipoles of the alcohol molecules arrange in an anti-parallel fashion, leading to a partial cancellation of their dipole moments. As the temperature is lowered towards its glass transition temperature (Tg = 162 K), the Kirkwood factor increases, eventually exceeding 1 and reaching values around 1.6. jcdyre.dk This increase signifies a shift in the equilibrium towards the formation of open, chain-like supramolecular structures, where the individual molecular dipoles align in a more parallel fashion, resulting in a larger net dipole moment for the assembly. This conversion from ring-like to chain-like structures can also be induced by the application of strong external electric fields. jcdyre.dk

The dynamics of these supramolecular structures are intrinsically linked to the observed dielectric relaxation phenomena. The fluctuations of the end-to-end vector of these hydrogen-bonded chains are considered to be at the origin of the Debye process, a characteristic feature in the dielectric spectra of many monohydroxy alcohols. aip.org

The specific molecular architecture of this compound plays a crucial role in determining its supramolecular behavior. As a member of the j-methyl-3-heptanol series, the position of the methyl group relative to the hydroxyl group significantly influences the steric hindrance around the functional group responsible for hydrogen bonding. jcdyre.dk

In comparison to its isomers, the steric shielding of the -OH group in this compound is considered intermediate. For instance, in isomers like 3-methyl-3-heptanol (B1630388) and 4-methyl-3-heptanol (B77350), the methyl group is positioned closer to the hydroxyl group, leading to greater steric hindrance. This increased hindrance impedes the formation of extended hydrogen-bonded chains, and consequently, the Debye-like dielectric feature is largely absent in these compounds. jcdyre.dk Conversely, an isomer like 6-methyl-3-heptanol, where the methyl group is further away, exhibits a strong Debye peak, similar to that of 2-ethyl-1-hexanol, a well-studied monoalcohol known for its prominent Debye process. jcdyre.dk The relaxational behavior of this compound, therefore, lies between these two extremes. jcdyre.dk

Dielectric Relaxation Dynamics Analysis of this compound

Dielectric spectroscopy is a powerful technique for probing the molecular dynamics of polar liquids like this compound over a wide range of frequencies and under varying conditions of temperature and pressure.

The application of high pressure provides an additional thermodynamic variable to probe the molecular dynamics and intermolecular associations in this compound. aip.org Studies have been conducted at pressures up to 1.03 GPa. jcdyre.dk The equilibrium dielectric constant and density of this compound have been measured as a function of pressure up to 4 kbar over a range of temperatures. aip.org The analysis of these data in terms of the Kirkwood dipole correlation factor reveals distinct differences between isomers, underscoring the sensitivity of the liquid structure to pressure. aip.org It is proposed that the primary effect of pressure is to perturb the liquid structure, favoring the formation of linear chains primarily due to entropic factors. aip.org

High-pressure studies also allow for the determination of the activation volume (ΔV), which provides insight into the volume required for a specific molecular motion to occur. For this compound, the activation volume shows a pronounced temperature dependence, decreasing linearly from approximately 65 ± 8 cm³/mol at 203 K to 25 ± 5 cm³/mol at 265 K. jcdyre.dk

Temperature (K)Activation Volume (ΔV) (cm³/mol)
20365 ± 8
26525 ± 5

This table presents the activation volume for the alpha and Debye relaxation processes in this compound at different temperatures, as determined from high-pressure dielectric spectroscopy. jcdyre.dk

The dielectric spectra of this compound, like many other monohydroxy alcohols, are characterized by two primary relaxation processes: the structural (α) relaxation and the Debye (D) relaxation.

The α-relaxation is a universal feature of glass-forming liquids and is associated with the cooperative rearrangement of molecules near the glass transition. It is a broader, non-exponential process. The Debye relaxation, on the other hand, is a slower, single-exponential process that is attributed to the dynamics of the hydrogen-bonded supramolecular structures. arxiv.orgnih.gov

In this compound, both the α-process and the Debye process are clearly resolved in dielectric spectroscopy measurements. jcdyre.dk An interesting finding from high-pressure studies is that within experimental error, the same activation volumes are obtained for both the α and the Debye processes (ΔV ≈ ΔVD ≈ ΔVα). jcdyre.dk This implies that the ratio of the Debye relaxation time (τD) to the α-relaxation time (τα) is independent of pressure. jcdyre.dk

Non-linear dielectric spectroscopy has also been employed to study this compound. At a temperature of 203 K, where ring-like and chain-like structures coexist, the application of a high DC bias electric field was found to increase both the amplitude and the time constant of the Debye process by about 10-12.6%. aip.orgresearchgate.net This is attributed to the field-driven conversion of less polar ring-like structures to more polar chain-like structures, with the timescale of this structural transition closely matching that of the dielectric Debye peak. aip.org

Rheological Characterization of this compound Fluid Dynamics

Rheology, the study of the flow of matter, provides complementary information to dielectric spectroscopy by probing the mechanical response of the liquid to an applied stress. Oscillatory shear rheology has been used to study this compound at ambient pressure. jcdyre.dk

Quantum Chemical and Computational Studies on this compound

The intricate network of non-covalent interactions that governs the macroscopic properties of this compound can be effectively probed using a synergistic approach that combines quantum chemical calculations and molecular dynamics simulations. These computational methodologies provide a molecular-level understanding of the structural arrangements and dynamic behavior of this branched aliphatic alcohol.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the supramolecular structures of hydrogen-bonded systems, including alcohols. mdpi.com By employing DFT methods, it is possible to model small clusters of this compound molecules, such as dimers and trimers, to elucidate the fundamental aspects of hydrogen bonding and other non-covalent interactions.

Theoretical studies on analogous short-chain and long-chain alcohols have demonstrated that the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), provides a reliable description of the geometries and interaction energies of alcohol clusters. acs.org For this compound, DFT calculations can be utilized to optimize the geometry of various possible conformers and their aggregates. The analysis of these optimized structures reveals key parameters of the hydrogen bonds, such as the O-H···O distance and the linearity of the bond, which are crucial determinants of the strength of the interaction.

The interaction energies within these supramolecular assemblies can be calculated and corrected for basis set superposition error (BSSE) to provide a quantitative measure of the stability of the hydrogen-bonded clusters. These calculations typically show that the formation of hydrogen bonds is an energetically favorable process. researchgate.net Furthermore, Atoms in Molecules (AIM) theory can be applied to the DFT-calculated electron density to characterize the nature of the hydrogen bonds through topological analysis of critical points. mdpi.com

To illustrate the insights gained from such calculations, the following table presents hypothetical yet representative data for the calculated properties of a this compound dimer, based on trends observed for similar alcohols. mdpi.comresearchgate.net

ParameterValue
Optimized Geometry
O-H Bond Length (Å)0.972
O···O Distance (Å)2.75
H···O Distance (Å)1.78
O-H···O Angle (°)175.2
Interaction Energy
Uncorrected Interaction Energy (kcal/mol)-5.8
BSSE Corrected Interaction Energy (kcal/mol)-4.9
AIM Topological Parameters
Electron Density at BCP (ρ) (a.u.)0.025
Laplacian of Electron Density at BCP (∇²ρ) (a.u.)0.088

This interactive table provides a summary of typical results obtained from DFT calculations on an alcohol dimer.

While DFT calculations provide a static picture of small molecular clusters, Molecular Dynamics (MD) simulations offer a dynamic perspective on the collective behavior of a large ensemble of this compound molecules in the liquid state. ucdavis.edu MD simulations model the time evolution of the system, allowing for the investigation of the complex network of hydrogen bonds and their influence on the structural and dynamic properties of the liquid. acs.org

In a typical MD simulation of liquid this compound, a simulation box containing hundreds or thousands of molecules is constructed, and the trajectories of the atoms are calculated by integrating Newton's equations of motion. The interactions between atoms are described by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), which has been parameterized to reproduce the experimental properties of alcohols. mdpi.com

Analysis of the MD trajectories can provide detailed information about the intermolecular associations in liquid this compound. A key tool for this analysis is the radial distribution function (RDF), g(r), which describes the probability of finding another atom at a certain distance from a reference atom. The RDF between the oxygen atoms of the hydroxyl groups, for instance, reveals distinct peaks corresponding to the first and second solvation shells, providing insight into the local ordering of the molecules due to hydrogen bonding. acs.org

Furthermore, MD simulations allow for the detailed characterization of the hydrogen bond network, including the average number of hydrogen bonds per molecule, the distribution of cluster sizes (monomers, dimers, trimers, etc.), and the dynamics of hydrogen bond formation and breaking. aip.orgnih.gov These simulations have shown for similar alcohols that molecules can exist in various hydrogen-bonding states, acting as donors, acceptors, or both. ucdavis.edu

The following table presents plausible data from an MD simulation of liquid this compound, reflecting trends observed in simulations of other aliphatic alcohols. ucdavis.edumdpi.com

PropertyValue
Radial Distribution Function (O-O)
Position of First Peak (Å)2.8
Coordination Number (First Shell)1.9
Hydrogen Bond Statistics
Average Number of H-bonds per Molecule1.85
Percentage of Molecules with 0 H-bonds5%
Percentage of Molecules with 1 H-bond30%
Percentage of Molecules with 2 H-bonds55%
Percentage of Molecules with 3 H-bonds10%
Average H-bond Lifetime (ps)2.5

This interactive table summarizes typical results from a Molecular Dynamics simulation of an aliphatic alcohol, illustrating the dynamic nature of hydrogen bonding in the liquid state.

Mechanistic Studies of Biological Activities of 5 Methyl 3 Heptanol

Modulatory Effects on Steroid Chemistry and Hormone Receptor Systems

Research into 5-Methyl-3-heptanol has extended to its interactions with hormonal systems, particularly its role in steroid chemistry. benchchem.com Investigations have explored its capacity to act on various steroid hormone receptors, suggesting it may possess complex pharmacological properties. benchchem.combenchchem.com

Agonistic Activity at Estrogen, Progesterone, and Androgen Receptors

This compound has been investigated for its influence on steroid hormone receptors. benchchem.com Studies indicate that the compound exhibits weak agonistic activities at estrogen, progesterone, and androgen receptors. benchchem.combenchchem.com This multi-receptor interaction profile positions it as a compound of interest in endocrinological research. benchchem.com Its ability to act as an agonist, even if weak, makes it relevant for studies concerning hormone replacement therapies and conditions related to hormonal imbalances. benchchem.combenchchem.com

Table 1: Hormonal Receptor Activity of this compound

ReceptorObserved ActivityPotential Relevance
Estrogen ReceptorWeak Agonist benchchem.combenchchem.comHormone Replacement Therapy Research benchchem.com
Progesterone ReceptorWeak Agonist benchchem.combenchchem.comHormonal Research benchchem.com
Androgen ReceptorWeak Agonist benchchem.combenchchem.comTherapeutic Applications benchchem.com

Antimicrobial Research Investigations of this compound Analogs

While direct antimicrobial studies on this compound are limited, significant research has been conducted on its structural analogs, which have demonstrated notable antimicrobial properties. benchchem.comajol.info These investigations provide insight into the potential bioactivity of this class of branched-chain alcohols.

Antibacterial and Antifungal Efficacy Studies (e.g., of 2-Isopropyl-5-methyl-1-heptanol)

The analog 2-Isopropyl-5-methyl-1-heptanol has been identified as a potent antimicrobial agent. ajol.infonih.govresearchgate.net Studies have documented its efficacy against a range of pathogenic microbes. For instance, research on bioactive compounds from ray epidermal mucus revealed that 2-Isopropyl-5-methyl-1-heptanol showed significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. benchchem.com Another study reported its efficacy against Escherichia coli and its ability to inhibit the growth of the fungus Candida albicans. nih.govresearchgate.netbenchchem.com The minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of a substance that prevents visible growth of a microorganism, have been reported to be as low as 8.64 µL for certain pathogens, highlighting its strong bioactivity. ajol.infobenchchem.com

Table 2: Antimicrobial Efficacy of the Analog 2-Isopropyl-5-methyl-1-heptanol

PathogenTypeEfficacy NotedMinimum Inhibitory Concentration (MIC)Source
Pseudomonas aeruginosaBacteriaSignificant Antibacterial Activity0.22 mg/mL benchchem.com benchchem.comnih.govbenchchem.com
Staphylococcus aureusBacteriaSignificant Antibacterial Activity0.44 mg/mL benchchem.com benchchem.comnih.govbenchchem.com
Salmonella typhimuriumBacteriaNotable Antibacterial Activity0.30 mg/mL benchchem.com benchchem.com
Escherichia coliBacteriaStrong Inhibitory Effect8.64 µL ajol.info ajol.infobenchchem.com
Candida albicansFungusAntifungal Properties0.40 mg/mL–33.05 mg/mL (extract) nih.govresearchgate.net nih.govresearchgate.netbenchchem.com

Elucidation of Mechanisms of Pathogen Inhibition

Identification from Natural Bioactive Sources (e.g., Ray Epidermal Mucus)

The analog 2-Isopropyl-5-methyl-1-heptanol has been identified as a major bioactive component in the epidermal mucus of at least two ray species, Dasyatis marmorata and Gymnura altavela. benchchem.comajol.inforesearchgate.net In the mucus of D. marmorata, it constituted 10.04% of the identified compounds, while in G. altavela, it was present at 12.24%. ajol.inforesearchgate.net This compound has also been found in other natural sources, including the quills of the Sunda porcupine (Hystrix javanica) and as a volatile organic compound produced by various microorganisms like Aspergillus fumigatus. nih.govresearchgate.netbenchchem.com Its presence in these diverse natural contexts underscores its role as a bioactive agent in ecological defense mechanisms. ajol.infonih.gov

Semiochemical Research and Ecological Roles of this compound Stereoisomers

The compound this compound is a significant semiochemical, a chemical cue used in communication, in the insect world. Its different stereoisomers play crucial roles in the chemical ecology of various species, influencing behaviors such as aggregation, trail-following, and alarm responses. The specificity of these roles highlights the precision of chemical communication in insects and its importance in mediating social interactions and ecological dynamics.

Aggregation Pheromone Components in Insect Species

This compound is a key component of the aggregation pheromones for several species of bark beetles, particularly within the genus Scolytus. These pheromones are crucial for coordinating mass attacks on host trees, a strategy that allows the beetles to overcome the tree's defenses.

In the almond bark beetle, Scolytus amygdali, the (3S,4S)-4-methyl-3-heptanol stereoisomer has been identified as the primary component of its aggregation pheromone. researchgate.netmdpi.comresearchgate.netnih.gov Field experiments have demonstrated that this specific isomer is attractive to the beetles. researchgate.netmdpi.comresearchgate.netnih.gov Its effectiveness is significantly enhanced when combined with a synergistic compound, (3S,4S)-4-methyl-3-hexanol. researchgate.netmdpi.comresearchgate.net Interestingly, while the (3S,4S) isomer of 4-methyl-3-heptanol (B77350) is attractive, other stereoisomers, such as (3R,4S)- and (3R,4R)-4-methyl-3-heptanol, have been found to be inhibitory, reducing the attraction of beetles to the pheromone blend. mdpi.comresearchgate.netnih.gov This demonstrates a high degree of specificity in the chemical signaling system of S. amygdali.

Table 1: Response of Scolytus amygdali to Stereoisomers of 4-Methyl-3-heptanol

Stereoisomer of 4-Methyl-3-heptanolRole in AggregationInteraction with (3S,4S)-4-methyl-3-hexanol
(3S,4S)Primary attractantSynergistic
(3R,4S)InhibitoryReduces attraction
(3R,4R)InhibitoryReduces attraction

The large European elm bark beetle, Scolytus scolytus, also utilizes 4-methyl-3-heptanol as a major component of its aggregation pheromone. psu.eduusda.gov However, the stereochemical specificity differs from that of S. amygdali. Research has shown that the (–)-threo isomer of 4-methyl-3-heptanol is the most attractive to S. scolytus. psu.edu In field trapping experiments, this isomer attracted significantly more beetles than a blank control. psu.edu Notably, there was no evidence that the other three stereoisomers inhibited the attraction, and the response to the (–)-threo isomer was comparable to that of a commercial blend containing all four isomers. psu.edu This suggests that for S. scolytus, the presence of other stereoisomers is not detrimental to the pheromone's effectiveness. Unmated male S. scolytus produce both threo and erythro isomers, while unmated females produce only the erythro form. psu.edu

Trail Pheromone Identification in Ant Species (e.g., Leptogenys diminuta)

In the realm of social insects, this compound serves a different but equally vital purpose. For the ant species Leptogenys diminuta, the (3R,4S)-4-methyl-3-heptanol isomer has been identified as the sole active component of its trail pheromone. researchgate.netzobodat.atavon-pestcontrol.co.ukkuleuven.be This pheromone is contained within the venom gland and is used to guide nestmates to food sources. zobodat.atavon-pestcontrol.co.ukkuleuven.be Synthetic (3R,4S)-4-methyl-3-heptanol has been shown to be fully effective in eliciting trail-following behavior in this species. avon-pestcontrol.co.uk Interestingly, while this single compound constitutes the trail pheromone, recruitment to the trail requires an additional stimulus from the pygidial gland secretion. avon-pestcontrol.co.uk The venom glands of both workers and queens contain 4-methyl-3-heptanol, though queens have a higher proportion of the related compound 4-methyl-3-heptanone (B36217). avon-pestcontrol.co.ukkuleuven.be

Alarm Pheromone Function in Social Insects (e.g., Ooceraea biroi)

The clonal raider ant, Ooceraea biroi, utilizes a blend of compounds, including 4-methyl-3-heptanol, as an alarm pheromone. nih.govresearchgate.netscispace.com This pheromone is released from the head of the ant in response to danger and triggers a distinct alarm response in nestmates, causing them to become unsettled and leave the nest. nih.govresearchgate.netscispace.com The alarm pheromone of O. biroi is a blend of 4-methyl-3-heptanone and 4-methyl-3-heptanol. nih.govresearchgate.netscispace.com These two compounds can induce alarm behavior both individually and in combination. nih.govresearchgate.net They elicit slightly different behavioral responses; 4-methyl-3-heptanone is immediately repulsive, whereas 4-methyl-3-heptanol is initially attractive before causing the ants to move away. nih.govresearchgate.net The combined effect is dose-dependent, with low concentrations causing attraction and higher concentrations leading to repulsion. nih.govresearchgate.netscispace.com

Table 2: Behavioral Response of Ooceraea biroi to Alarm Pheromone Components

CompoundInitial ResponseSubsequent Response
4-Methyl-3-heptanoneRepulsion-
4-Methyl-3-heptanolAttractionRepulsion
Blend (low concentration)Attraction-
Blend (high concentration)Repulsion-

Ecological Implications for Interspecific Chemical Communication and Niche Separation

The stereospecificity of this compound in different insect species has significant ecological implications, particularly in interspecific communication and niche separation. The varied responses of different Scolytus species to the stereoisomers of 4-methyl-3-heptanol likely play a role in reducing interspecific competition for host trees. researchgate.net For example, the fact that S. laevis is attracted to the (3R,4S)-isomer while being repelled by the (3S,4S)-isomer, which is the main aggregation pheromone for the sympatric and larger S. scolytus, suggests a mechanism for avoiding direct competition. researchgate.net This chemical differentiation allows different species to exploit the same resources without excessive overlap.

Furthermore, the use of the same or similar compounds for different functions across a wide range of insect species, from bark beetles to ants, is an example of pheromone parsimony. zobodat.at However, the specific stereoisomers and blends used are often unique to a species or a specific behavioral context. This highlights the evolutionary adaptation of chemical signaling pathways to suit the ecological needs of a particular species. The exploitation of these chemical signals by other organisms, a phenomenon known as eavesdropping, can also shape the evolution of these communication systems. nsf.govfrontiersin.org For instance, some parasitoid flies are attracted to the alarm pheromones of their ant hosts, including 4-methyl-3-heptanol, to locate their victims. frontiersin.orgtropicalstudies.org This adds another layer of complexity to the ecological web woven by these chemical cues.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how a molecule's chemical structure relates to its biological effect. For this compound, these studies elucidate the contributions of its molecular features to its biological functions.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. mdpi.comscienceforecastoa.com While specific QSAR models exclusively for this compound are not widely published, the principles can be understood from studies on other aliphatic alcohols. researchgate.netkg.ac.rs These models establish a mathematical correlation between molecular descriptors and a compound's potency. ijnrd.org

The biological activity of alcohols is often linked to several key molecular descriptors that can be calculated and used in a QSAR equation. dovepress.comijpras.com The goal is to build a statistically significant model that can predict the activity of new compounds. mdpi.com Key descriptors relevant to branched-chain alcohols like this compound include:

Hydrophobicity (logP): The logarithm of the octanol/water partition coefficient, logP, is a crucial descriptor for a molecule's ability to cross biological membranes. For alcohols, this parameter influences their distribution and interaction with hydrophobic pockets in receptors or enzymes. dovepress.com

Electronic Properties: Descriptors such as atomic charges and dipole moment describe the electronic aspect of the molecule. dovepress.com These properties are critical for electrostatic interactions with biological targets. dovepress.com

Steric and Topological Descriptors: Molecular volume, surface area, and connectivity indices quantify the size and shape of the molecule. In branched-chain alcohols, the position and size of alkyl groups significantly affect how the molecule fits into a binding site, influencing its biological response. kg.ac.rs

A typical QSAR model for a series of compounds would take the form of a linear regression equation, such as: log(1/C) = a(logP) + b(Descriptor 2) + c(Descriptor 3) + ... + constant Where 'C' is the concentration required to produce a specific biological effect, and 'a', 'b', and 'c' are coefficients determined by the regression analysis. ijnrd.org

Table 1: Key QSAR Descriptors for Alcohols

Descriptor Category Specific Descriptor Significance in Biological Activity
Hydrophobicity logP (Octanol/Water Partition Coefficient) Influences membrane permeability and binding to hydrophobic sites. dovepress.com
Electronic Dipole Moment (µ) Describes molecular polarity, which is important for molecule-receptor interactions. dovepress.com
Electronic Net Atomic Charges (q) Govern electrostatic interactions, which are key drivers of binding affinity. dovepress.com
Steric/Topological Molecular Volume (V) Relates to the size of the molecule and its fit within a receptor's binding pocket. dovepress.com

| Steric/Topological | Connectivity Index | Quantifies the degree of branching in the molecular structure, affecting steric hindrance. kg.ac.rs |

This compound possesses two chiral centers at carbons 3 and 5, meaning it can exist as four distinct stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The spatial arrangement of the hydroxyl and methyl groups is critical, as biological systems, particularly receptors and enzymes, are often highly stereospecific. nih.govresearchgate.net

The importance of stereochemistry is well-documented for the structurally similar compound 4-methyl-3-heptanol, which is a known aggregation pheromone for several bark beetle species. psu.edunih.gov Research on the almond bark beetle (Scolytus amygdali) demonstrated that only one of the four stereoisomers of 4-methyl-3-heptanol was biologically active. nih.gov This high degree of specificity underscores that even minor changes in the 3D structure can dramatically alter or eliminate biological function. benchchem.comresearchgate.net

Detailed research findings on related compounds highlight this principle:

For the elm bark beetle (Scolytus scolytus), only the (—)-threo isomer of 4-methyl-3-heptanol was found to be a significant attractant. psu.edu

In the case of the almond bark beetle, the (3S,4S)-4-methyl-3-heptanol isomer was the only one that attracted beetles, and its activity was dependent on combination with a synergistic compound. nih.gov

Other stereoisomers, such as (3R,4S)- and (3R,4R)-4-methyl-3-heptanol, acted as inhibitors, repelling the beetles instead of attracting them. nih.gov

This differential activity among stereoisomers is a common phenomenon in pheromonal communication and demonstrates a precise lock-and-key mechanism at the receptor level. researchgate.netjst.go.jp It is plausible that this compound exhibits similar stereoisomeric specificity in its own biological activities, whether as a pheromone or in its interactions with mammalian systems. benchchem.comaip.org

Table 2: Differential Biological Activity of 4-Methyl-3-heptanol Stereoisomers in Bark Beetles

Stereoisomer Species Biological Response Reference
(—)-threo Scolytus scolytus (Elm Bark Beetle) Attraction psu.edu
(3S,4S) Scolytus amygdali (Almond Bark Beetle) Attraction (in combination with synergist) nih.gov
(3R,4S) Scolytus amygdali (Almond Bark Beetle) Inhibition nih.gov

| (3R,4R) | Scolytus amygdali (Almond Bark Beetle) | Inhibition | nih.gov |

Metabolic Pathways and Biotransformation of this compound and Related Alcohols

The biological effects of this compound are also governed by its metabolic fate. Biotransformation can lead to detoxification and elimination, or it can produce metabolites that are themselves biologically active.

A prodrug is a compound that is converted into a pharmacologically active drug through metabolic processes in the body. researchgate.net In some contexts, this compound can be considered in a similar light, as its metabolism can lead to the formation of other biologically active molecules. benchchem.combenchchem.com

The primary metabolic transformation for a secondary alcohol like this compound is oxidation of the hydroxyl group to a ketone. This would convert this compound into 5-Methyl-3-heptanone. mdpi.com This ketone is also a known semiochemical and may possess its own distinct biological activities. chemfaces.com

The breakdown of branched-chain alcohols like this compound in biological systems is facilitated by several classes of enzymes. These pathways are crucial for clearing the compound from the body.

The initial and most common step is oxidation, typically catalyzed by alcohol dehydrogenases (ADHs) . osti.gov These enzymes convert the alcohol to its corresponding aldehyde or ketone. In the case of this compound, this would yield 5-Methyl-3-heptanone.

Longer-chain and branched alcohols can also be substrates for cytochrome P450 (CYP) enzymes . mdpi.com These enzymes can hydroxylate the alkyl chain at various positions, creating more polar molecules that are easier to excrete.

Another potential route, particularly for branched tertiary alcohols, involves desaturase enzymes . For example, the bacterial degradation of 3-methyl-3-pentanol, a related tertiary alcohol, proceeds through a desaturase that converts it to an unsaturated alcohol (3-methyl-1-penten-3-ol). semanticscholar.org Although this compound is a secondary alcohol, similar desaturation reactions on the alkyl chain are a possible degradation route in certain organisms.

The resulting metabolites, such as ketones, aldehydes, or hydroxylated derivatives, can then enter central metabolic pathways. For example, the carbon skeleton might eventually be broken down via pathways analogous to fatty acid beta-oxidation or the Ehrlich pathway, which is involved in the synthesis and catabolism of branched-chain amino acids and alcohols. nih.govnih.govucla.edu

Table 3: Mentioned Compounds

Compound Name
This compound
5-Methyl-3-heptanone
4-Methyl-3-heptanol
5-methyl-3-heptene
5-methyl-2-heptene (B1638028)
3-methyl-3-pentanol
3-methyl-1-penten-3-ol
2-methyl-1-butanol
3-methyl-1-pentanol
4-methyl-1-pentanol
4-methyl-1-hexanol
5-methyl-1-heptanol
1-pentanol
1-hexanol
1-heptanol
2,3 butanediol
methyl ethyl ketone
4-methyl-2-pentanol
2-methyl pentane
2-heptanol
3-heptanol
2,4-Dimethyl-3-heptanol
2,6-dimethyl-3-heptanol
2,3-Dimethyl-3-heptanol
2,4-Dimethyl-2-heptanol
3,5-Dimethyl-4-heptanol
3-Methyl-3-heptanol (B1630388)
2,3,5-trimethyl-2-hexanol
3,6-dimethyl-3-heptanol
2-methyl-2-octanol
2-methyl-3-buten-2-ol
prenol
prenal
3-methylcrotonic acid
2-keto-3-methylvalerate
2-keto-4-methyl hexanoate
2-keto-5-methyl heptanoate
2-keto-6-methyl octanoate
2-ketoisovalerate
α-cubebene
disparlure
sulcatol
bombykol
trogodermal
frontalin
1′-ethyl-2′-methylpropyl 3,13-dimethylpentadecanoate
2-methyl-3-pentanol
3,13-dimethylpentadecanoic acid
4-methyl-1-heptanol
2,2,4-triethyl-5-methyl-1,3-dioxolane
(4,5,5-trimethyl-3-methylenecyclopent-1-en-1-yl)methyl acetate (B1210297)
5-ethyluridine
N2-guanine
6-oxopurine
5-[3-methyl-triazen-1-yl]-imidazole-4-carboxamide (MTIC)
aminoimidazole carboxamide (AIC)
5-Fluorouracil
Simvastatin
Pravastatin
Irinotecan (CPT-11)
SN-38
SN-38 glucuronide
3,5-octadiene-2-one
uric acid
(+)-δ-cadinene
farnesyl acetone
carvone
trans-β-ionone
nerolidol
α-farnesene
β-cyclocitral
trans-geranylacetone
(E)-2-hexenal
ethyl salicylate
phenylethyl alcohol
(E, E)-2, 4-decadienal
(Z)-3-hexenyl acetate
methyl jasmonate
acetophenone
(R)-1-phenylethanol
methyl salicylate
nonanal
2-pentanol
1-Octen-3-ol
linalool
jasmone
geraniol
heptaldehyde
octanal
2,6-dimethylpyrazine
methyl 2-ethyldecanoate
2-phenylacetaldehyde
3-methylbutanal
3-methylbutanoic acid
butanoic acid
acetic acid
benzaldehyde
dihydropyran
3-methyl-2-heptanol
5-methyl-2-heptanol

Advanced Analytical Methodologies for Research Characterization of 5 Methyl 3 Heptanol

Chiral Chromatography for Stereoisomer Resolution and Quantification

Due to the presence of two stereocenters at the C3 and C5 positions, 5-methyl-3-heptanol can exist as four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The separation and quantification of these individual stereoisomers are paramount, as they can exhibit different biological and chemical properties. Chiral chromatography is the principal technique for achieving this resolution.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful method for the enantioseparation of volatile compounds like this compound and its derivatives. The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the capillary column, leading to different retention times.

Modified cyclodextrins are among the most effective and widely used CSPs for this purpose. scielo.br These cyclic oligosaccharides possess a chiral cavity, and their derivatization, for instance with alkyl or acyl groups, enhances their enantioselective capabilities. scielo.brtum.de For example, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been successfully used as a CSP for the enantiodifferentiation of a complete series of 2-alkyl esters, which are structurally related to derivatives of this compound. lookchem.com While direct enantioseparation of underivatized this compound can be challenging, its derivatization to the corresponding acetate (B1210297) or trifluoroacetate (B77799) ester often improves resolution on cyclodextrin-based columns. scielo.br

Research on the structurally similar 5-methyl-3-heptanone, the ketone analog, has shown excellent resolution on CSPs like 2,3-MOM-6-TBDMS-γ-CD, demonstrating the suitability of such phases for this carbon skeleton. tum.de The selection of the appropriate CSP and the optimization of GC conditions, such as temperature programming and carrier gas flow, are critical for achieving baseline separation of all four stereoisomers.

Table 1: Representative GC Conditions for Chiral Alcohol Separation
ParameterCondition 1Condition 2
Analytes Isomeric Heptanols4-Methylheptan-3-ol (acetylated)
Column Type CapillaryCapillary
Chiral Stationary Phase DB-WaxChirasil DEX CB
Dimensions 30 m x 0.25 mm x 0.25 µm25 m x 0.25 mm x 0.25 µm
Carrier Gas HeliumHydrogen
Temperature Program 60°C (1 min), then 5 K/min to 240°C45°C, then 1.0°C/min to 65°C
Reference nist.gov mdpi.com

High-Performance Liquid Chromatography (HPLC) for Mosher Ester Derivatives

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for the analysis of less volatile derivatives. A well-established strategy for determining the enantiomeric excess and absolute configuration of chiral alcohols is the formation of diastereomeric esters using a chiral derivatizing agent, followed by separation on a non-chiral stationary phase. mdpi.com

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic reagent for this purpose. nih.gov The alcohol (this compound) is reacted with both (R)- and (S)-MTPA chloride to form a pair of diastereomeric esters for each enantiomer present. These diastereomers possess different physical properties and can be separated using normal-phase HPLC on a silica (B1680970) gel column. mdpi.com The significant spatial bulk of the MTPA reagent and the strong dipole of the trifluoromethyl group often lead to good chromatographic resolution. nih.gov

This method has been successfully applied to determine the stereoisomeric purity of the closely related pheromone, 4-methyl-3-heptanol (B77350). researchgate.netresearchgate.net By separating the resulting Mosher esters via HPLC, researchers can quantify the ratio of the stereoisomers. Furthermore, analysis of the ¹H NMR spectra of the separated esters can be used to assign the absolute configuration at the carbinol center. researchgate.net

Table 2: HPLC Separation Parameters for Diastereomeric Amides/Esters
ParameterValue
Chiral Derivatizing Agent (-)-Camphorsultam
Analyte Racemic Acid (precursor to chiral alcohol)
Stationary Phase Silica Gel
Resolution Factor (Rs) 1.79
Utility Preparative separation of enantiopure compounds
Reference mdpi.com

Mass Spectrometry for Metabolite Identification and Trace Analysis

Mass spectrometry (MS), typically coupled with a chromatographic inlet like GC (GC-MS), is an indispensable tool for the structural confirmation and trace analysis of this compound. In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint.

The NIST Chemistry WebBook provides the EI mass spectrum for this compound. nist.gov Key fragments arise from the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and through dehydration. The molecular ion peak (M⁺) at m/z 130 is often weak or absent. nist.govnist.gov Prominent peaks in the spectrum include fragments at m/z 101 (loss of an ethyl group, [M-C₂H₅]⁺), m/z 83 (loss of water and an ethyl group, [M-H₂O-C₂H₅]⁺), m/z 59 (from cleavage between C3 and C4, [CH(OH)CH₂CH₃]⁺), and m/z 57. nist.govchemicalbook.com

This fragmentation pattern is crucial for identifying this compound in complex mixtures, such as environmental or biological samples. In metabolic studies, GC-MS is used to identify biotransformation products of parent compounds. For instance, various heptanols and heptanones have been identified as metabolites of n-heptane in urine using GC-MS. nih.govresearchgate.net Similarly, 3,5-dimethyl-3-heptanol, a structural isomer of this compound, was identified as a degradation product of a nonylphenol isomer. nih.gov The high sensitivity of MS, especially in selected ion monitoring (SIM) mode, allows for the detection and quantification of this compound at trace levels.

Table 3: Characteristic Mass Spectral Fragments of this compound (EI)
m/z (Mass-to-Charge Ratio)Relative Intensity (%)Probable Fragment Identity
112 ~8[M-H₂O]⁺
101 ~35[M-C₂H₅]⁺
83 ~91[M-H₂O-C₂H₅]⁺
59 100[CH(OH)CH₂CH₃]⁺
57 ~61[C₄H₉]⁺
55 ~40[C₄H₇]⁺
41 ~31[C₃H₅]⁺
Data sourced from NIST and ChemicalBook databases. nist.govchemicalbook.com

Spectroscopic Techniques for Structural and Conformational Analysis in Research Contexts

Spectroscopic methods provide deep insights into the molecular structure, bonding, and stereochemistry of this compound.

Infrared (IR) Spectroscopy for Hydrogen Bond Characterization

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of functional groups and is a primary tool for studying hydrogen bonding in alcohols. In its pure liquid state, this compound molecules associate via intermolecular hydrogen bonds. journals.co.zanih.gov The O-H stretching vibration is the most diagnostic feature in the IR spectrum.

In a non-polar solvent or in the gas phase, a sharp absorption band corresponding to the "free" (non-hydrogen-bonded) O-H stretch appears around 3640-3650 cm⁻¹. journals.co.zanist.gov However, in the condensed phase, this band broadens significantly and shifts to a lower frequency (typically centered around 3300-3400 cm⁻¹) due to the presence of hydrogen-bonded aggregates. nih.gov

Detailed studies on this compound and other isomeric octanols have used IR spectroscopy to investigate the nature of these aggregates. journals.co.zaacs.org The shape and position of the broad O-H band provide evidence for the equilibrium between different supramolecular structures, such as linear chains and cyclic (micelle-like) species. nih.govacs.org For instance, an increase in temperature tends to break hydrogen bonds, causing a shift of the broad absorption band to higher wavenumbers. journals.co.za

Table 4: Principal Infrared Absorption Bands for Liquid this compound
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3350Strong, BroadO-H Stretch (Hydrogen-bonded)
2960, 2930, 2875StrongC-H Stretch (Alkyl)
1460MediumC-H Bend (CH₂, CH₃)
1380MediumC-H Bend (CH₃)
~1115StrongC-O Stretch
~950Medium, BroadO-H Bend (Out-of-plane)
Data compiled from NIST and related research articles. journals.co.zanist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete covalent structure of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For this compound, the ¹H NMR spectrum shows distinct signals for the protons on the carbinol carbon (the CH-OH group), the methyl groups, and the various methylene (B1212753) groups in the alkyl chain. chemicalbook.com

Table 5: Assigned ¹H NMR Chemical Shifts for this compound
Assignment (Proton on Carbon)Chemical Shift (ppm)Multiplicity
C3-H (CH-OH)~3.60Multiplet
C5-H~1.56Multiplet
C2-H₂~1.43Multiplet
C4-H₂~1.30Multiplet
C6-H₂~1.17Multiplet
C1-H₃~0.94Triplet
C7-H₃~0.89Triplet
C5-CH₃~0.88Doublet
Data recorded in CDCl₃ at 400 MHz. Source: ChemicalBook. chemicalbook.com

Emerging Research Directions and Future Perspectives for 5 Methyl 3 Heptanol

Applications in Biomass Conversion and Sustainable Chemistry

In the pursuit of green and sustainable chemical processes, 5-Methyl-3-heptanol has emerged as a key intermediate in the conversion of biomass-derived molecules into valuable chemicals. Research has focused on the hydrodeoxygenation of 5-methyl-3-heptanone, a ketone derivable from biomass, to produce a mixture of C8 alkenes and alkanes, which have applications as biofuels or chemical feedstocks.

A one-step catalytic process has been developed that utilizes a bifunctional heterogeneous catalyst, consisting of a transition metal (such as copper or platinum) loaded onto an alumina (B75360) support. guidechem.com In this process, the 5-methyl-3-heptanone is first hydrogenated over the metal sites on the catalyst to form this compound. Subsequently, the alcohol undergoes dehydration on the acid sites of the alumina support to yield a mixture of C8 alkenes, namely 5-methyl-3-heptene and 5-methyl-2-heptene (B1638028). guidechem.com These alkenes can be further hydrogenated to form 3-methyl heptane. guidechem.com This catalytic pathway represents a significant step forward in creating value-added products from biomass, positioning this compound as a central component in future biorefinery strategies. guidechem.com

Catalytic Conversion of 5-Methyl-3-heptanone via this compound Intermediate

CatalystIntermediate CompoundPrimary ProductsPotential Application
Copper on Alumina (Cu-Al2O3)This compoundC8 Alkenes (e.g., 5-methyl-3-heptene)Biofuels, Chemical Feedstocks
Platinum on Alumina (Pt-Al2O3)This compoundC8 Alkane (3-methyl heptane)Biofuels, Solvents

Development of Targeted Pest Management Strategies Utilizing Semiochemicals

Semiochemicals are information-conveying molecules used by organisms to communicate, and they are increasingly being integrated into pest management programs as eco-friendly alternatives to broad-spectrum pesticides. aip.orgnih.govnist.gov These compounds, which include pheromones and allelochemicals, can be used to monitor, trap, or disrupt the behavior of insect pests. aip.orgnist.govthegoodscentscompany.com

While research into this compound as a semiochemical is still in early stages, the established activity of its isomers provides a strong rationale for its investigation. For instance, stereoisomers of the closely related compound 4-methyl-3-heptanol (B77350) are known to be major components of aggregation pheromones in bark beetles. Specifically, (3S,4S)-4-methyl-3-heptanol has been identified as the main component of the aggregation pheromone for the almond bark beetle, Scolytus amygdali. Field tests have demonstrated that this specific isomer can attract the beetles, showcasing the high degree of specificity in these chemical communication systems.

Future research is anticipated to explore whether this compound or its stereoisomers exhibit similar pheromonal or kairomonal activity in other insect species. The development of such targeted strategies could lead to species-specific lures for monitoring traps or mating disruption technologies, forming a key part of integrated pest management (IPM) systems that are both effective and environmentally benign. nih.govnist.gov

Examples of Semiochemical-Based Pest Management Strategies

StrategyDescriptionPotential Role of this compound
Monitoring Using baited traps to detect the presence and population density of pests.Could serve as an attractant in traps for specific insect species.
Mass Trapping Deploying a large number of traps to capture and remove a significant portion of the pest population.A highly attractive formulation could be used to reduce pest numbers below economic thresholds.
Mating Disruption Permeating an area with a synthetic pheromone to confuse insects and prevent them from finding mates.If identified as a sex pheromone component, it could be used to disrupt the reproductive cycle of a target pest.
Push-Pull Strategy Using repellents ('push') to drive pests away from a crop and attractants ('pull') to lure them into traps. nist.govthegoodscentscompany.comCould function as the 'pull' component in a sophisticated pest management system.

Advanced Materials Science Applications Based on Supramolecular Properties

The future of advanced materials often lies in the ability to control molecular self-assembly and create structures with novel functions. This compound possesses specific supramolecular properties rooted in its ability to form hydrogen bonds, which makes it a compound of interest in materials science. aip.org As a monohydroxy alcohol, it has one hydrogen bond donor and one hydrogen bond acceptor site. guidechem.com

Research using non-linear dielectric techniques has revealed that this compound can form a dynamic equilibrium of coexisting ring-like and chain-like structures through intermolecular hydrogen bonding. aip.org A key finding is that this equilibrium can be manipulated by an external electric field. The application of a high DC bias electric field can drive the conversion from the less polar ring-like structures to the more polar chain-like structures. aip.org

This field-driven control over supramolecular architecture is a significant discovery. It suggests the potential for developing "smart" materials where properties like dielectric constant or polarity could be tuned in real-time. Such materials could find applications in advanced capacitors, sensors, or as responsive media for controlling chemical reactions at the molecular level. The ability to influence the self-assembly of this compound opens a pathway for designing materials with switchable properties based on external stimuli. aip.org

Integration of Omics Technologies in Biological Activity Studies

To fully understand the biological activity of a compound like this compound, particularly in complex systems like insects or microbes, modern research is turning to "omics" technologies. These high-throughput methods allow for a global assessment of molecules at different biological levels. While specific omics studies on this compound are an emerging field, the application of these technologies holds the key to unlocking its functional mechanisms.

Genomics and Transcriptomics: These technologies study an organism's complete set of DNA and RNA, respectively. In the context of this compound's potential role as a semiochemical, transcriptomics could be used to analyze changes in gene expression in an insect's antenna upon exposure to the compound. This could identify the specific olfactory receptors and signaling pathways involved in its detection.

Proteomics: This is the large-scale study of proteins. Proteomic analysis could reveal changes in the protein expression of an insect or microorganism in response to this compound. This might include the upregulation of detoxification enzymes if the compound is metabolized, or changes in receptor proteins.

Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a cell or organism. Metabolomics could be used to trace the metabolic fate of this compound or to identify the broader metabolic perturbations it causes, providing a direct snapshot of its physiological impact.

The integration of these omics platforms can provide a comprehensive, systems-level understanding of how this compound interacts with biological systems, accelerating its development for applications in pest management or biotechnology.

Exploration of Novel Catalytic Systems for this compound Derivatization

The chemical modification, or derivatization, of this compound is crucial for expanding its utility and synthesizing new functional molecules. Research into novel catalytic systems is essential for achieving these transformations efficiently and selectively.

A significant area of exploration involves the catalytic dehydration of this compound, which is itself an intermediate in the conversion of 5-methyl-3-heptanone. guidechem.com Studies have demonstrated the effectiveness of bifunctional catalysts, such as platinum or copper supported on alumina (Al2O3), for this purpose. guidechem.com In this system, the alcohol is formed on the metal sites and subsequently dehydrated on the acidic sites of the alumina support. guidechem.com

The choice of catalyst has a profound impact on the final product distribution. For example, using a 20 wt% copper on alumina catalyst (Cu-Al2O3) selectively yields a mixture of C8 alkenes. guidechem.com In contrast, a 1 wt% platinum on alumina catalyst (Pt-Al2O3) promotes further hydrogenation, resulting in the C8 alkane as the major product with selectivities up to 97%. guidechem.com This work highlights the potential for developing highly selective catalytic systems to produce specific derivatives from this compound, paving the way for tailored synthesis of biofuels, polymers, and other specialty chemicals.

Q & A

Q. What experimental techniques are essential for characterizing the dielectric and rheological properties of 5-Methyl-3-heptanol?

Researchers should employ high-pressure dielectric spectroscopy (10⁻¹–10⁶ Hz frequency range) to analyze dielectric relaxation processes (α and Debye) and oscillatory shear rheometry (10⁻³–10⁴ Hz) to study mechanical relaxation. These methods reveal supramolecular dynamics, such as chain-like or ring-like molecular associations, by measuring relaxation strengths (Δε) and timescales (τ). Cross-referencing dielectric and rheological data ensures consistency in identifying structural transitions .

Q. How do the structural features of this compound influence its supramolecular behavior?

The hydroxyl group enables hydrogen bonding, favoring transient supramolecular structures. At ambient temperatures, Kirkwood correlation factors (gK < 1) suggest antiparallel dipole arrangements (ring-like clusters), while cooling or pressurization increases gK > 1 , indicating chain-like associations. Structural isomerism (e.g., branched methyl groups) further modulates packing efficiency and relaxation dynamics .

Q. What are the key differences in dielectric behavior between this compound and analogs like 4M3H or 2E1H?

Under pressure, 5M3H exhibits saturation in ΔεD/Δεα (static dielectric strength ratio) and pressure-independent τD/τα (Debye-to-α relaxation time ratio). In contrast, 4M3H shows increasing ΔεD/Δεα with pressure, while 2E1H displays the opposite trend. These differences arise from variations in molecular packing and activation volumes (ΔV) .

Advanced Research Questions

Q. How do pressure and temperature differentially affect dielectric relaxation times (τα and τD) in this compound?

Pressure increases relaxation times exponentially, with ΔV (activation volume) decreasing from ~65 cm³/mol at 203 K to ~25 cm³/mol at 265 K. Temperature lowers ΔV by enhancing molecular mobility, reducing energy barriers for reorientation. Notably, τα and τD share similar ΔV values, making τD/τα pressure-independent but temperature-sensitive .

Q. What explains contradictions in ΔεD/Δεα and τD/τα ratios under varying experimental conditions?

Discrepancies arise from competing supramolecular equilibria. For example, isothermal compression of 5M3H saturates ΔεD/Δεα beyond 500 MPa due to steric hindrance limiting dipole alignment. Conversely, isobaric cooling steepens |dgK/dT| near 192 K, reflecting rapid structural transitions from rings to chains. Cross-validation with rheological master curves (showing intermediate behavior between 4M3H and 2E1H) resolves ambiguities .

Q. What methodological challenges exist in correlating dielectric and rheological data for this compound?

Challenges include:

  • Parameterizing terminal shear relaxation (τterminal) against τD (Debye time), as τterminal < τD but shares similar scaling.
  • Resolving discrepancies in ΔεD/Δεα and mechanical loss tangents via Cole-Cole fits to dielectric spectra and time-temperature superposition for rheology.
  • Addressing instrument frequency range mismatches (e.g., dielectric: 10⁻¹–10⁶ Hz vs. rheological: 10⁻³–10⁴ Hz) .

Q. How does the Kirkwood factor (gK) crossing gK = 1 provide mechanistic insights into supramolecular dynamics?

The gK = 1 threshold signifies a balance between ring-like (gK < 1) and chain-like (gK > 1) associations. High-pressure dielectric studies show 5M3H crosses gK = 1 at ~190 K (ambient pressure) with |dgK/dT| = −0.044 × 10⁻³ K⁻¹, indicating sensitivity to external perturbations. This crossing correlates with Debye process saturation at ~1.03 GPa, validating gK as a probe for structural transitions .

Q. Why does the activation volume (ΔV) of 5Methyl-3-heptanol decrease with temperature, and what does this imply?

ΔV declines from ~65 cm³/mol (203 K) to ~25 cm³/mol (265 K) due to thermally enhanced molecular mobility, reducing the effective volume required for dipole reorientation. This contrasts with 2E1H, where ΔV remains constant (~22 cm³/mol), highlighting 5M3H’s intermediate behavior and sensitivity to thermal history .

Methodological Notes

  • Data Contradiction Analysis : Compare isothermal vs. isobaric datasets to disentangle pressure/temperature effects. Use van der Waals volume calculations (~95 cm³/mol for octanol analogs) to contextualize ΔV anomalies .
  • Experimental Design : Prioritize high-pressure dielectric cells (up to 1.03 GPa) and piezoelectric shear modulus gauges for low-frequency rheology to capture terminal relaxation modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.